Bromo vs Chloro Reactivity in Carbonylative Suzuki Cross-Coupling
In Pd-catalyzed carbonylative Suzuki cross-coupling with aryl boronic acids, bromopyridines (including 3-bromopyridine substrates) undergo efficient oxidative addition and carbonyl insertion, whereas chloropyridines and dichloropyridines 'practically do not react' under the same catalytic system [1]. The order of experimental yield for halogen substituents in Suzuki coupling of pyridines is Br > I >> Cl [2]. This reactivity gap means that the chloro analog 3-chloro-4-pyridinecarboxaldehyde (CAS 72990-37-5) cannot serve as a drop-in replacement for the bromo compound in carbonylative coupling applications.
| Evidence Dimension | Reactivity in carbonylative Suzuki cross-coupling |
|---|---|
| Target Compound Data | Bromopyridines react efficiently; isolated ketone yields 56–89% across substrates |
| Comparator Or Baseline | Chloropyridines: 'practically do not react' under identical Pd-NHC/CO conditions |
| Quantified Difference | Chloropyridine cross-coupling yields approach zero vs 56–89% for bromopyridines |
| Conditions | Pd(OAc)₂ / imidazolium salt / CO (1–10 bar) / 80–100 °C / polar aprotic solvent |
Why This Matters
Procurement of the bromo compound is essential for any workflow involving carbonylative cross-coupling; the chloro analog is inert under the same conditions, leading to reaction failure and wasted resources.
- [1] Maerten, E.; Sauthier, M.; Mortreux, A.; Castanet, Y. (2007). Tetrahedron, 63(3), 682-689. DOI: 10.1016/j.tet.2006.10.076 View Source
- [2] Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Experimental yield order: Br > I >> Cl. C3 > C2, C4. LAUSR.org. View Source
